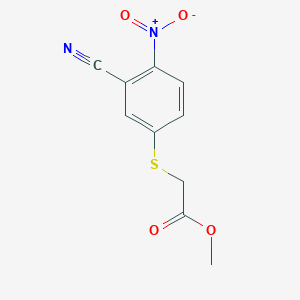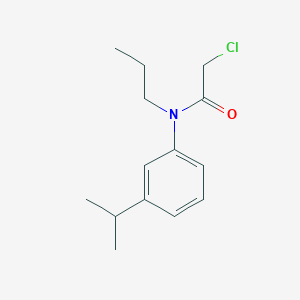
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide, also known as NPPA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. NPPA belongs to the class of amide compounds and has been studied extensively for its therapeutic potential in various diseases.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of pro-inflammatory mediators. 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in the regulation of energy homeostasis.
Biochemical and Physiological Effects:
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, indicating its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in lab experiments is its potential therapeutic benefits in various diseases. Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide is relatively easy to synthesize, and its chemical properties are well-characterized. However, one of the limitations of using 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research on 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide. One potential direction is to investigate the molecular mechanisms underlying its anti-cancer properties. Another direction is to explore the potential therapeutic benefits of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide in other diseases such as cardiovascular diseases and metabolic disorders. Additionally, future studies could focus on optimizing the synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide and developing more potent analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide can be achieved through a multi-step reaction process. The starting material required for the synthesis is 3-propan-2-ylphenylamine, which is reacted with propionyl chloride to form N-propyl-3-propan-2-ylphenylacetamide. The resulting compound is then chlorinated to obtain 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, 2-Chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-4-8-16(14(17)10-15)13-7-5-6-12(9-13)11(2)3/h5-7,9,11H,4,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUZPNRKTIRTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416852 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2797104.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2797106.png)
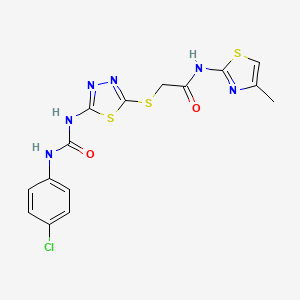
![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2797109.png)
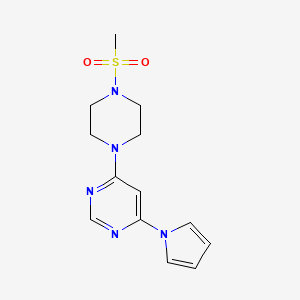
![1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol](/img/structure/B2797114.png)
![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2797115.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)
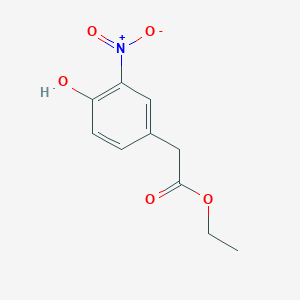
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2797119.png)
![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2797122.png)
![N-benzyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2797124.png)
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-3-ylmethanone](/img/structure/B2797125.png)
